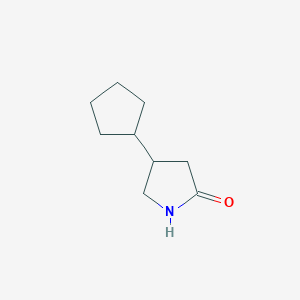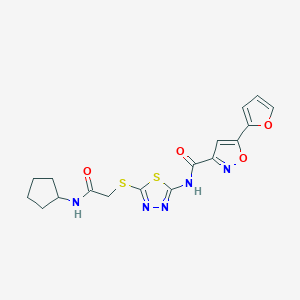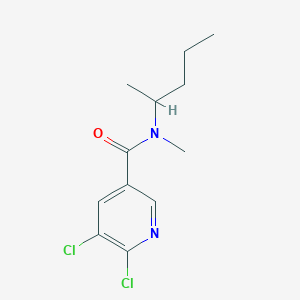
5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide, also known as DMPA, is a synthetic compound that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on pyridine derivatives has demonstrated their potential in antimicrobial applications. For instance, the study on the synthesis of new pyridothienopyrimidines and pyridothienotriazines explored their antimicrobial activities. Compounds prepared through various synthetic routes were tested in vitro, showcasing significant antimicrobial properties (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).
Antimicrobial Agents
Another study focused on the synthesis of Schiff Bases derived from pyridine-2,6-carboxamide, highlighting their potential as antimicrobial agents. These compounds exhibited substantial bactericidal and fungicidal activities, comparing favorably with reference antibiotic drugs (M. Al-Omar & A. Amr, 2010).
Heterocyclic Derivatives
The creation of heterocyclic derivatives from pyridine compounds underscores the versatility of these chemicals in synthesizing novel therapeutic agents. For example, pyridine-2(1H)-thione was synthesized and further reacted to produce various derivatives, demonstrating the chemical flexibility and potential pharmaceutical applications of pyridine compounds (M. A. Elneairy, 2010).
Polymer Synthesis
Pyridine derivatives have also found applications in polymer synthesis. Research into new polyamides based on pyridine and aromatic diamines resulted in materials with significant thermal properties and potential applications in various industries (K. Faghihi & Zohreh Mozaffari, 2008).
Molecular Structure Studies
Studies on the molecular structure of pyridine derivatives, such as the synthesis and characterization of monoamide isomers, contribute to a deeper understanding of these compounds' chemical behaviors and potential for further applications in chemical synthesis and drug development (M. Kadir, N. Mansor, & U. Osman, 2017).
properties
IUPAC Name |
5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-4-5-8(2)16(3)12(17)9-6-10(13)11(14)15-7-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFIYBFLBWEFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N(C)C(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)
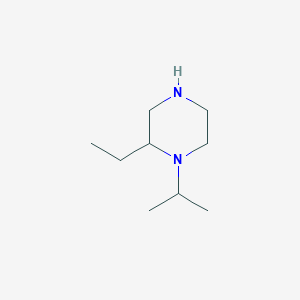
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)
![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)
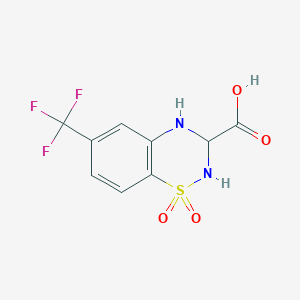
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)
![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)
![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2697513.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2697514.png)
![Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate](/img/structure/B2697515.png)
